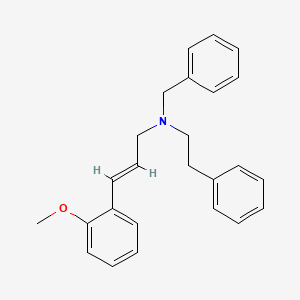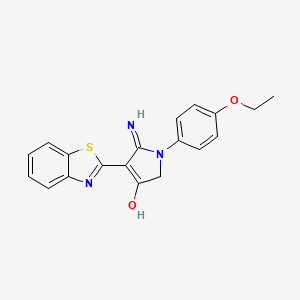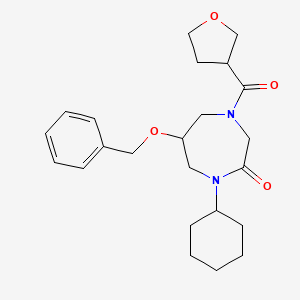![molecular formula C20H23FN2 B6043390 1-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-N-phenyl-3-piperidinamine](/img/structure/B6043390.png)
1-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-N-phenyl-3-piperidinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-N-phenyl-3-piperidinamine is a chemical compound that belongs to the class of phenylpiperidine derivatives. It is also known as FPPP and is commonly used in scientific research for its potential applications in the field of pharmacology. FPPP has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
作用机制
The exact mechanism of action of FPPP is not yet fully understood. However, it has been suggested that FPPP acts as a dopamine receptor antagonist, which may contribute to its antipsychotic effects. FPPP has also been found to inhibit the reuptake of serotonin and norepinephrine, which may contribute to its analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
FPPP has been found to exhibit a range of biochemical and physiological effects. It has been reported to have analgesic and anti-inflammatory effects, which may be attributed to its ability to inhibit the reuptake of serotonin and norepinephrine. FPPP has also been found to have antipsychotic effects, which may be due to its ability to act as a dopamine receptor antagonist.
实验室实验的优点和局限性
FPPP has several advantages for use in lab experiments. It is readily available and easy to synthesize, making it a cost-effective option for researchers. FPPP has also been extensively studied, and its pharmacological activities are well-documented. However, one of the limitations of FPPP is its potential toxicity, which may limit its use in certain experiments.
未来方向
There are several future directions for the study of FPPP. Further investigation is needed to fully understand the mechanism of action of FPPP and its potential applications in the treatment of neurological disorders. Additionally, the potential toxicity of FPPP needs to be further investigated to determine its safety for use in humans. Further research is also needed to explore the potential applications of FPPP in other areas such as cancer treatment and drug addiction therapy.
In conclusion, FPPP is a promising compound with potential applications in the field of pharmacology. Its ability to exhibit a range of pharmacological activities makes it a promising candidate for further investigation. Further research is needed to fully understand the mechanism of action of FPPP and its potential applications in the treatment of various disorders.
合成方法
The synthesis of FPPP involves the reaction of 1-phenylpiperidin-3-amine with 4-fluorocinnamaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through recrystallization to obtain a pure form of FPPP. This synthesis method has been reported in various scientific literature and has been found to be efficient and reliable.
科学研究应用
FPPP has been extensively studied for its potential applications in the field of pharmacology. It has been found to exhibit a range of pharmacological activities, including analgesic, anti-inflammatory, and antipsychotic effects. FPPP has also been reported to have potential applications in the treatment of various neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia.
属性
IUPAC Name |
1-[(E)-3-(4-fluorophenyl)prop-2-enyl]-N-phenylpiperidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2/c21-18-12-10-17(11-13-18)6-4-14-23-15-5-9-20(16-23)22-19-7-2-1-3-8-19/h1-4,6-8,10-13,20,22H,5,9,14-16H2/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDVVUEPEEYCOAM-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC=CC2=CC=C(C=C2)F)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CN(C1)C/C=C/C2=CC=C(C=C2)F)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2,6-diethylphenyl)-2-[(5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B6043325.png)
![N-(cyclopropylmethyl)-5-[(3-ethyl-4-isopropyl-1-piperazinyl)carbonyl]-2-pyridinamine](/img/structure/B6043327.png)
![1-[(2-methoxy-1-naphthyl)methyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B6043329.png)

![3-benzyl-5-propyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B6043357.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-3-(6-oxo-1,6-dihydro-3-pyridazinyl)propanamide](/img/structure/B6043369.png)
![[1-{[2-(methylthio)-5-pyrimidinyl]methyl}-3-(3-phenylpropyl)-3-piperidinyl]methanol](/img/structure/B6043373.png)

![4-{[3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}benzamide](/img/structure/B6043388.png)
![{1-[3-(2-hydroxyethoxy)benzyl]-3-piperidinyl}(4-methoxy-3,5-dimethylphenyl)methanone](/img/structure/B6043396.png)
![N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N-methyl-3-[5-(4-phenylbutyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B6043397.png)
![1-[(dimethylamino)sulfonyl]-N-(3-ethoxybenzyl)-4-piperidinecarboxamide](/img/structure/B6043404.png)
